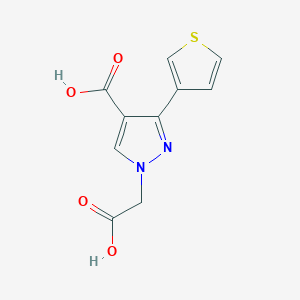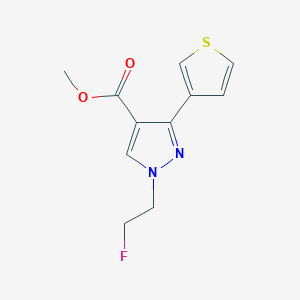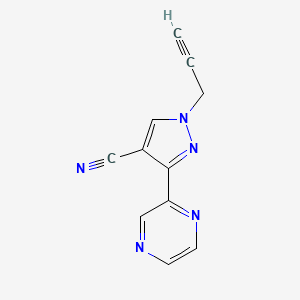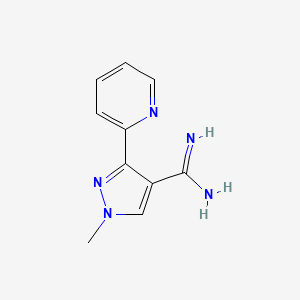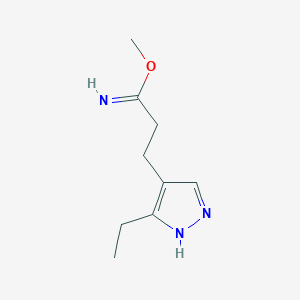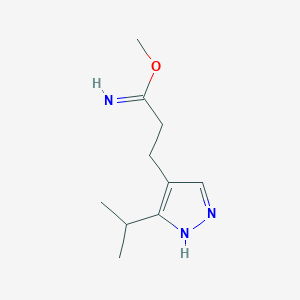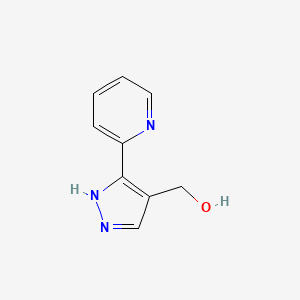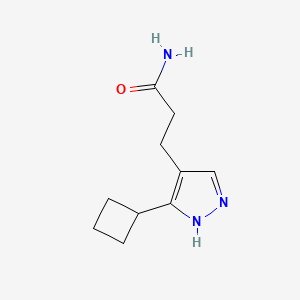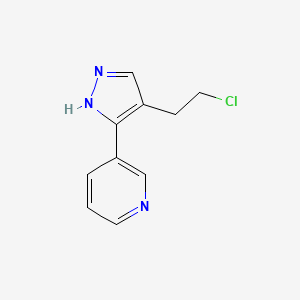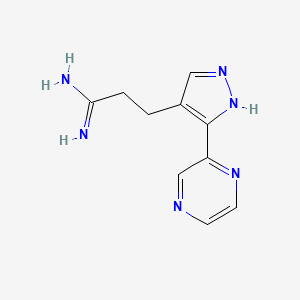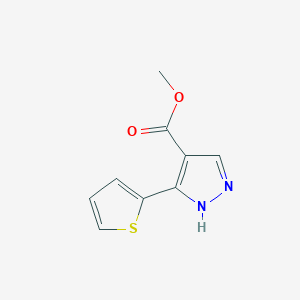![molecular formula C10H8N4O B1482447 2-(呋喃-3-基)吡唑并[1,5-a]嘧啶-6-胺 CAS No. 2098014-23-2](/img/structure/B1482447.png)
2-(呋喃-3-基)吡唑并[1,5-a]嘧啶-6-胺
描述
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical and Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学研究应用
DDR1抑制剂用于癌症治疗
该化合物已被确定为潜在的盘状结构域受体 1 (DDR1) 抑制剂,DDR1 与癌症进展有关。 像该化合物这样的选择性口服生物利用度 DDR1 抑制剂可以为癌症治疗提供新的途径 .
分子对接和抗肿瘤活性
已经进行了分子对接研究,以了解这类化合物的抗肿瘤活性。 结果表明它们可以有效地靶向某些类型的肿瘤 .
光学应用
一系列吡唑并[1,5-a]嘧啶由于其可调的光物理性质以及与其他化合物相比更简单、更绿色的合成方法,已被确定用于光学应用 .
合成多功能性
吡唑并[1,5-a]嘧啶的主要合成路线允许进行多功能的结构修饰,这可以由于能够调整化合物的性质,从而导致在不同领域的多样化应用 .
医药和制药应用
吡唑并[1,5-a]嘧啶是医药和制药应用中的关键结构基序,表明该化合物可用于开发新药 .
杀虫剂开发
由于其结构特征,像 2-(呋喃-3-基)吡唑并[1,5-a]嘧啶-6-胺这样的化合物可用于开发杀虫剂 .
染料和颜料行业
这些化合物在染料和颜料行业具有潜在的应用,可能是由于其颜色特性或与其他材料的相互作用 .
机理研究
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications . They have also been found to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It can be inferred from related studies that these compounds may interact with their targets by binding to them with high affinity . This interaction could lead to changes in the targets’ function, potentially affecting cellular processes.
Biochemical Pathways
Related compounds have been shown to affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These effects could be due to the compound’s interaction with its targets, leading to changes in these pathways.
Pharmacokinetics
The compound’s high affinity for its targets suggests that it may have good bioavailability .
Result of Action
Related compounds have been shown to have significant effects on cell growth, differentiation, migration, and metabolism . These effects could be a result of the compound’s interaction with its targets.
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of similar compounds .
生化分析
Biochemical Properties
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The interaction between 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine and these enzymes typically involves binding to the active site, thereby inhibiting their activity and modulating downstream signaling events .
In addition to enzymes, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine also interacts with various proteins, including those involved in DNA repair and cell cycle regulation. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to its target proteins . The ability of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine to modulate the activity of these biomolecules highlights its potential as a therapeutic agent for diseases characterized by dysregulated enzyme and protein function.
Cellular Effects
The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth and spread of cancer cells.
Moreover, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of genes involved in critical cellular processes, such as DNA repair, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also noteworthy, as it can alter the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves several key steps. At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. For example, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can bind to the active site of kinases, thereby inhibiting their catalytic activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways and leads to changes in cell function.
In addition to enzyme inhibition, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can also modulate gene expression by binding to transcription factors and other regulatory proteins. This binding can alter the conformation and activity of these proteins, resulting in changes in the transcriptional activity of target genes . Furthermore, the compound’s ability to interact with DNA repair proteins suggests a potential role in enhancing the fidelity of DNA replication and repair processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency. Studies have shown that 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is relatively stable under physiological conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the specific experimental conditions and cell types used.
In vitro studies have demonstrated that prolonged exposure to 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can lead to sustained inhibition of enzyme activity and alterations in gene expression . These changes can result in long-term effects on cellular processes, such as cell proliferation, apoptosis, and metabolism. In vivo studies have also highlighted the potential for long-term therapeutic effects, with sustained inhibition of tumor growth observed in animal models treated with 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine .
Dosage Effects in Animal Models
The effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Threshold effects have also been observed, where a minimum effective dose is required to achieve significant therapeutic outcomes . This threshold varies depending on the specific animal model and the type of cancer being studied. Overall, the dosage effects of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine underscore the need for careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The metabolic flux of 2-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine can influence its bioavailability and therapeutic efficacy, as the formation of active metabolites can enhance its pharmacological effects.
属性
IUPAC Name |
2-(furan-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-8-4-12-10-3-9(13-14(10)5-8)7-1-2-15-6-7/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWZWXFJXYYJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=C(C=NC3=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


